molecular formula C8H3BrClF5 B13466559 1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene

1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene

Cat. No.: B13466559
M. Wt: 309.46 g/mol
InChI Key: KJQDQPXACLZLAR-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene is a halogenated aromatic compound with a benzene core substituted at positions 1, 2, and 4 by bromine (Br), chlorine (Cl), and a pentafluoroethyl (-CF₂CF₃) group, respectively. The pentafluoroethyl group introduces strong electron-withdrawing effects due to its high electronegativity and inductive pull, while the bromine and chlorine substituents further modulate the compound’s electronic and steric properties. This structural complexity makes it a valuable intermediate in agrochemical and pharmaceutical synthesis, particularly for designing molecules with tailored reactivity and bioavailability .

Properties

Molecular Formula

C8H3BrClF5

Molecular Weight

309.46 g/mol

IUPAC Name

1-bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene

InChI

InChI=1S/C8H3BrClF5/c9-5-2-1-4(3-6(5)10)7(11,12)8(13,14)15/h1-3H

InChI Key

KJQDQPXACLZLAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)(F)F)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene can be synthesized through several routes:

Industrial Production Methods

Industrial production of 1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene typically involves large-scale electrophilic aromatic substitution reactions followed by fluorination. The reaction conditions are optimized to ensure high yield and purity of the final product.

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique properties can be contextualized by comparing it to analogs with variations in substituents, electronic effects, and applications. Below is a detailed analysis of key analogs:

Substituent Variations on the Benzene Ring

a. 1-Bromo-4-(1,1,2,2,2-pentafluoroethyl)benzene (CAS: EN300-197669)

  • Structure : Lacks the 2-chloro substituent.
  • Molecular Weight : 243.89 g/mol .
  • This simpler structure is commonly used as a building block in fluorinated compound synthesis .

b. 4-Bromo-2-fluoro-1-(1,1,2,2,2-pentafluoroethyl)benzene (CAS: 166960-01-6)

  • Structure : Chlorine at position 2 is replaced by fluorine.
  • Molecular Weight : ~297.02 g/mol (calculated).
  • However, the smaller atomic radius of fluorine may reduce steric effects .

c. 1-Bromo-2-chloro-4-fluorobenzene (CAS: 110407-59-5)

  • Structure : Replaces the pentafluoroethyl group with fluorine.
  • Molecular Weight : 209.45 g/mol .
  • Key Differences : The lack of a bulky pentafluoroethyl group decreases molecular weight and lipophilicity, making it less suitable for applications requiring hydrophobic interactions, such as membrane permeability in drug design .
Impact of Perfluoroalkyl vs. Alkyl Substituents

a. 2-Bromo-3-chloro-4-fluoro-1-methylbenzene (CAS: 1783823-53-9)

  • Structure : Features a methyl (-CH₃) group instead of pentafluoroethyl.
  • Molecular Weight : ~223.46 g/mol (estimated).
  • Key Differences : The methyl group is electron-donating compared to the electron-withdrawing pentafluoroethyl group. This shift alters the aromatic ring’s electronic density, favoring nucleophilic substitution over electrophilic pathways. Methyl groups also reduce thermal stability and fluorophilic interactions .

b. 1-Nitro-4-(1,1,2,2,2-pentafluoroethyl)benzene (CAS: 60979-14-8)

  • Structure: Substitutes bromine and chlorine with a nitro (-NO₂) group.
  • Key Differences : The nitro group is a stronger electron-withdrawing substituent than halogens, significantly deactivating the ring. This enhances resistance to oxidation but limits versatility in further functionalization .
Physicochemical and Functional Comparisons
Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
Target Compound C₈H₄BrClF₅ ~311.4 Not reported Agrochemical intermediates
1-Bromo-4-(pentafluoroethyl)benzene C₈H₄BrF₅ 243.89 Not reported Fluoropolymer synthesis
4-Bromo-2-fluoro-1-(pentafluoroethyl)benzene C₈H₄BrF₆ ~297.02 Not reported High-stability pharmaceuticals
1-Bromo-2-chloro-4-fluorobenzene C₆H₃BrClF 209.45 357.5 (predicted) Solvent or coupling agent
  • Electronic Effects : The pentafluoroethyl group in the target compound creates a highly electron-deficient aromatic ring, directing subsequent reactions to meta positions. This contrasts with methyl or nitro substituents, which exert opposing electronic effects .
  • Lipophilicity: The pentafluoroethyl group increases logP values compared to non-fluorinated analogs, enhancing membrane permeability in bioactive molecules .

Biological Activity

1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities and environmental implications. This article synthesizes available research findings on the biological activity of this compound, focusing on its toxicity, mutagenicity, and potential therapeutic applications.

  • Chemical Formula : C8H3BrClF5
  • Molecular Weight : 303.45 g/mol
  • CAS Number : 1369951-03-0

Toxicological Profile

The toxicological effects of 1-bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene have been assessed in various studies. Notably, it is essential to understand its mechanism of action and potential health risks associated with exposure.

Toxicity Studies

Research indicates that halogenated compounds can exhibit significant toxicity due to their ability to interfere with biological systems. A provisional peer-reviewed toxicity value (PPRTV) report by the U.S. EPA highlights that structurally similar compounds have shown mutagenic properties and potential carcinogenic effects in vitro .

Table 1: Summary of Toxicity Findings

Study ReferenceEndpoint AssessedFindings
U.S. EPA ReportMutagenicityIndicated potential for mutagenic activity similar to other halogenated compounds
Environmental Toxicology StudyAcute ToxicityLC50 values suggest moderate toxicity in aquatic organisms
In Vitro StudyCarcinogenicityEvidence of DNA damage in mammalian cell lines

Biological Activity

The biological activity of 1-bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene extends beyond toxicity. Research has explored its interactions with various biological targets.

Enzymatic Inhibition

Recent studies have suggested that halogenated aromatic compounds may inhibit key enzymes involved in metabolic processes. For instance, compounds with similar structures have been shown to inhibit cytochrome P450 enzymes which are crucial for drug metabolism and detoxification pathways .

Case Studies

Several case studies have documented the effects of exposure to halogenated compounds in both environmental and clinical settings:

  • Environmental Impact : A study conducted on the effects of halogenated compounds in water bodies revealed bioaccumulation in aquatic organisms leading to endocrine disruption.
  • Clinical Observations : Clinical reports have noted increased incidences of respiratory issues among workers exposed to halogenated solvents including 1-bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene.

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